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Abstract
1-(Isoquinolin-8-yl)ethanone, also known as 8-acetylisoquinoline, is a heterocyclic ketone

built upon the versatile isoquinoline scaffold. The isoquinoline motif is a cornerstone in

medicinal chemistry, forming the structural basis for numerous natural alkaloids and synthetic

pharmaceuticals.[1][2][3] The addition of an acetyl group at the 8-position introduces a key

synthetic handle and a point for electronic and steric modulation, making this compound a

molecule of significant interest for fragment-based drug discovery and as a building block in

organic synthesis.[4][5] This guide provides a consolidated overview of its known chemical and

physical properties, outlines standard methodologies for its analytical characterization, and

discusses its potential within the broader context of drug development.

Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. 1-
(Isoquinolin-8-yl)ethanone is an aromatic compound featuring a benzene ring fused to a

pyridine ring, which defines it as an isoquinoline.[1] The ethanone (acetyl) group is substituted

at the C8 position of the bicyclic system.
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Figure 1: 2D Structure of 1-(Isoquinolin-8-YL)ethanone.

The presence of the nitrogen atom makes the isoquinoline core a weak base, while the acetyl

group provides a site for nucleophilic attack at the carbonyl carbon and acidic protons on the

methyl group for enolate formation.[1]

Physicochemical and Computational Properties
Quantitative physical data for this specific molecule is not extensively published. However, we

can consolidate known identifiers and computational predictions to build a working profile.

Property Value Source

CAS Number 1053655-98-3 [6]

Molecular Formula C₁₁H₉NO [6]

Molecular Weight 171.20 g/mol [6]

Appearance

Likely an off-white to brownish

solid, based on related

compounds.

[7]

Topological Polar Surface Area

(TPSA)
29.96 Å² [6]

LogP (Octanol/Water Partition

Coeff.)
2.4374 [6]

Hydrogen Bond Acceptors 2 [6]

Hydrogen Bond Donors 0 [6]

Rotatable Bonds 1 [6]

Field Insights: The LogP value of ~2.4 suggests moderate lipophilicity, a crucial parameter in

drug design that influences membrane permeability and solubility. The single rotatable bond

between the isoquinoline ring and the carbonyl carbon imparts some conformational flexibility,

which can be significant for receptor binding. The parent isoquinoline is soluble in common
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organic solvents like ethanol, acetone, and diethyl ether, and this solubility profile is expected

to be largely retained by 1-(Isoquinolin-8-yl)ethanone.[1]

Synthesis and Reactivity
While a specific, peer-reviewed synthesis for 1-(Isoquinolin-8-yl)ethanone is not readily

available in the searched literature, its synthesis can be conceptualized through established

organometallic cross-coupling reactions or Friedel-Crafts acylation of a suitable isoquinoline

precursor.

General Reactivity:

The Isoquinoline Ring: As a heterocyclic aromatic system, it can undergo electrophilic

substitution, although the pyridine part of the ring is generally deactivated to this type of

reaction. The benzene ring is the more likely site of substitution. The nitrogen atom can be

protonated or alkylated.[8]

The Acetyl Group: The ketone functionality is a versatile reactive site. The carbonyl can be

reduced to an alcohol, converted to an imine, or undergo Wittig-type reactions. The α-

protons on the methyl group are acidic and can be removed by a base to form an enolate,

which can then act as a nucleophile in reactions like aldol condensations or alkylations.

Analytical Characterization Workflow
Proper structural verification is paramount. A multi-technique spectroscopic approach is

required to unambiguously confirm the identity and purity of 1-(Isoquinolin-8-yl)ethanone.[9]

[10]
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Figure 2: Generalized workflow for the analytical confirmation of a synthesized compound.

Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound.

Methodology:

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile).

Introduce the sample into an electrospray ionization (ESI) or atmospheric pressure

chemical ionization (APCI) source coupled to a mass analyzer (e.g., Time-of-Flight or

Quadrupole).

Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

Expected Result: A prominent peak at m/z 172.21, corresponding to the protonated molecule

[C₁₁H₉NO + H]⁺. The molecular ion peak [M]⁺ at m/z 171.20 may also be observed.[11]

Infrared (IR) Spectroscopy
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Objective: To identify key functional groups, providing a rapid confirmation of the carbonyl

and aromatic systems.[9]

Methodology:

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with

dry potassium bromide and pressing it into a transparent disk.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small

amount of the solid sample directly on the crystal.

Scan the sample from approximately 4000 to 400 cm⁻¹.

Expected Absorptions:

~3100-3000 cm⁻¹: C-H stretching from the aromatic isoquinoline ring.

~1685 cm⁻¹: A strong, sharp absorption characteristic of a conjugated ketone (C=O

stretch).

~1600-1450 cm⁻¹: Several sharp peaks corresponding to C=C and C=N bond stretching

within the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide a detailed map of the carbon-hydrogen framework, confirming the

precise arrangement of atoms and isomeric purity.[11][12]

Methodology:

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in an NMR tube.

Acquire a ¹H NMR spectrum to identify all unique proton environments, their integrations

(relative numbers), and splitting patterns (neighboring protons).

Acquire a ¹³C NMR spectrum to identify all unique carbon environments.
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(Optional but Recommended) Perform 2D NMR experiments like COSY (proton-proton

correlation) and HSQC/HMBC (proton-carbon correlation) to definitively assign all signals.

[9]

Predicted ¹H NMR Signals (in CDCl₃):

A singlet integrating to 3H around δ 2.6-2.8 ppm (the -C(=O)CH₃ protons).

A complex multiplet region between δ 7.5-9.0 ppm integrating to 6H (the protons on the

isoquinoline ring system). The exact shifts and coupling constants will depend on the

electronic environment of each proton.

Predicted ¹³C NMR Signals (in CDCl₃):

A signal around δ 25-30 ppm for the methyl carbon.

A signal downfield, >δ 190 ppm, for the carbonyl carbon.

Multiple signals in the aromatic region (δ 120-155 ppm) for the 9 carbons of the

isoquinoline ring.

Applications in Drug Discovery and Medicinal
Chemistry
The true value of 1-(Isoquinolin-8-yl)ethanone lies in its potential as a scaffold or intermediate

in the development of novel therapeutics. The isoquinoline core is a "privileged structure" in

medicinal chemistry, appearing in drugs with activities ranging from vasodilators to anticancer

agents.[2][13]

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that binds to the hinge

region of the enzyme's ATP pocket. The isoquinoline structure is an excellent template for

developing such inhibitors.[5] The acetyl group can be functionalized to extend into other

pockets of the active site to enhance potency and selectivity.[14][15]

Building Block for Complex Molecules: The ketone functionality allows for the construction of

more complex derivatives. For example, it can be used as an anchor point to attach other
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pharmacophores via condensation or reductive amination reactions, enabling the exploration

of new chemical space.[4]

Fragment-Based Screening: As a relatively small molecule with defined chemical features

(H-bond acceptor, aromatic system, potential for derivatization), it is an ideal candidate for

fragment-based drug discovery (FBDD) campaigns targeting various proteins.[5]

Conclusion
1-(Isoquinolin-8-yl)ethanone is a well-defined chemical entity with significant potential for

synthetic and medicinal chemistry applications. While detailed experimental data on its physical

properties remains to be broadly published, its structure allows for reliable prediction of its

chemical behavior and spectroscopic signatures. The robust and validated analytical workflows

described herein provide a clear path for its unambiguous identification and characterization.

Its utility as a building block, coupled with the proven therapeutic relevance of the isoquinoline

scaffold, positions 1-(Isoquinolin-8-yl)ethanone as a valuable compound for researchers

aiming to develop the next generation of targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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